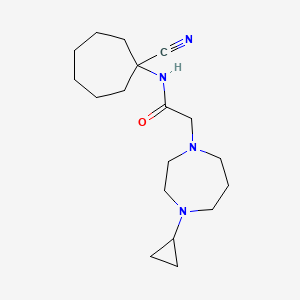
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide increases the levels of GABA in the brain, which leads to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide has been shown to increase GABA levels in the brain, which leads to anxiolytic and anticonvulsant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide has a high affinity for GABA aminotransferase and is selective for this enzyme, which makes it a promising drug candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is its high selectivity for GABA aminotransferase, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to develop more soluble analogs of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide that can be easily administered in vivo. Finally, further studies are needed to investigate the long-term effects of N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide on cognitive function and behavior.
Synthesis Methods
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide can be synthesized using a multistep process that involves the reaction of 1-cyanocycloheptanone with 4-cyclopropyl-1,4-diazepane-1-carboxylic acid, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide has been studied extensively for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. It has been shown to increase GABA levels in the brain, which leads to anxiolytic and anticonvulsant effects. N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-cyclopropyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O/c19-15-18(8-3-1-2-4-9-18)20-17(23)14-21-10-5-11-22(13-12-21)16-6-7-16/h16H,1-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVBZRMPGKSSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

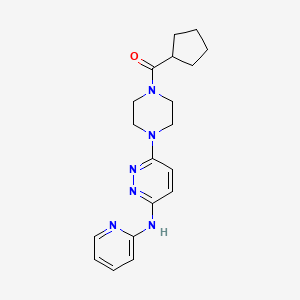
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)

![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)
![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)
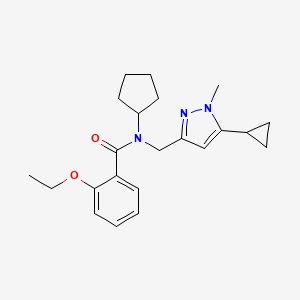
![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2830487.png)

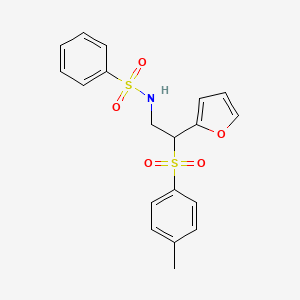

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)
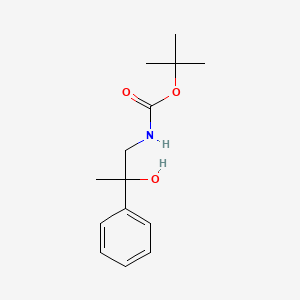
![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)